molecular formula C₁₄H₁₂O₂ B122865 9,10-Dihydrophenanthrene-9,10-diol CAS No. 2510-71-6

9,10-Dihydrophenanthrene-9,10-diol

Cat. No. B122865
CAS RN: 2510-71-6
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-UHFFFAOYSA-N
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Description

“9,10-Dihydrophenanthrene-9,10-diol” is a dihydrophenanthrenediol . It has an empirical formula of C14H12 and a molecular weight of 180.25 . The IUPAC Standard InChI is InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9 (11)10-6-2-4-8-12 (10)14 (13)16/h1-8,13-16H .


Molecular Structure Analysis

The molecular structure of “9,10-Dihydrophenanthrene-9,10-diol” can be represented by the SMILES string OC1C(O)c2ccccc2-c2ccccc12 . This indicates that the molecule has a phenanthrene core with two hydroxyl groups attached to the 9th and 10th carbon atoms.


Physical And Chemical Properties Analysis

“9,10-Dihydrophenanthrene-9,10-diol” is a liquid at room temperature . It has a boiling point of 168-169 °C/15 mmHg and a melting point of 30-35 °C . It is also classified as a combustible liquid .

Scientific Research Applications

Synthesis and Blue Emission Properties

9,10-Dihydrophenanthrene-9,10-diol has been used in the facile synthesis of novel phenanthrenes and polyphenanthrenes. This synthesis, utilizing Zn/H+ in acetic acid, yields products with efficient blue emission, indicating potential applications in material science and optoelectronics (He et al., 2008).

Antitumor Activity in Aquatic Plants

This compound has been isolated from the aquatic plant Juncus effusus, along with other metabolites. Notably, some of these metabolites have demonstrated promising antitumor activity (Greca et al., 1992).

Structural Studies and Molecular Interactions

Investigations into the molecular structures of 9,10-Dihydrophenanthrene derivatives, exploring the effects of various substituents, provide insights into their chemical behavior and interactions, important for medicinal chemistry and material science applications (Suzuki et al., 2000).

Cytotoxic Properties

Further studies on Juncus effusus revealed nine 9,10-dihydrophenanthrenes, many exhibiting significant cytotoxic properties, highlighting their potential in cancer research and therapy development (Della Greca et al., 1993).

Fluorescence and Electrochemical Applications

Electrochemical copolymerization of 9,10-Dihydrophenanthrene with other compounds has resulted in novel copolymers with tunable fluorescence properties, indicating uses in sensor technology and electronic devices (Liu et al., 2010).

Scavenging Activity on Free Radicals

Some derivatives of 9,10-Dihydrophenanthrene have shown DPPH free radical scavenging activity, suggesting potential in antioxidant research and applications in health sciences (Guo et al., 2007).

Asymmetric Synthesis for Chiral Derivatives

A Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation method was developed for synthesizing chiral 9,10-dihydrophenanthrenes, important for creating specific molecular configurations in pharmaceuticals (Suzuki et al., 2012).

Antimicrobial Properties

Juncusol, a 9,10-dihydrophenanthrene compound, has demonstrated antimicrobial activity, especially against gram-positive microorganisms, indicating potential in developing new antimicrobial agents (Chapatwala et al., 1981).

Safety And Hazards

“9,10-Dihydrophenanthrene-9,10-diol” is classified as an Aquatic Acute 1 hazard , indicating that it can be harmful to aquatic life. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

9,10-dihydrophenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNBQWUTDDOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297261
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydrophenanthrene-9,10-diol

CAS RN

25061-77-2, 2510-71-6
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25061-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol, 9,10-dihydro- (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxy-9,10-dihydrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9, 9,10-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
Y Dobashi, S Hara, Y Iitaka - The Journal of Organic Chemistry, 1988 - ACS Publications
(S, S)-9, 10-Dimethyl-9, 10-dihydro-phenanthrene-9, 10-diol (2) associates more strongly with (RJl)-NjSf'-diisopropyltartramide (1) than its enantiomer through dual hydrogen bonds in …
Number of citations: 26 pubs.acs.org
K Ohmori, M Kitamura, K Suzuki - … Chemie International Edition, 1999 - Wiley Online Library
Two salient features—the stereoselectivity to give only the trans‐diol, and the stereospecificity to transmit the axial chirality (in case the starting biphenyl is configurationally stable) onto …
Number of citations: 118 onlinelibrary.wiley.com
G Stavrakov, M Keller, B Breit - 2007 - Wiley Online Library
Enantioselective synthesis of the core trans‐4,5,9,10‐tetrahydroxy‐9,10‐dihydrophenanthrene parent system of the antibiotics benanimicin, pradimicin and FD 594 has been …
T Yamamoto, T Asao, H Fukumoto - Polymer, 2004 - Elsevier
Poly(9,10-dihydrophenanthrene-2,7-diyl)s with –OSi(R) 2 (R′) groups at the 9,10-positions were synthesized by dehalogenative polycondensation of the corresponding monomers by …
Number of citations: 24 www.sciencedirect.com
A Konishi, A Morinaga, G Fukuhara… - … A European Journal, 2018 - Wiley Online Library
The synthesis and optical properties of 1,8‐diphenyl‐9,10‐bis(arylethynyl)phenanthrenes, which are distorted phenanthrenes, are reported. The presence of the two phenyl groups at …
Q Xia, X Zhao, J Zhang, J Wang, G Song - Tetrahedron Letters, 2020 - Elsevier
A novel domino intramolecular [3+2] cycloaddtion and ring-opening aromatization process has been successfully developed for the efficient direct synthesis of pyrrolyl or indolyl …
Number of citations: 6 www.sciencedirect.com
T Xie, C Zheng, K Chen, H He, S Gao - Angewandte Chemie, 2020 - Wiley Online Library
A highly convergent approach was developed to achieve the first asymmetric and scalable total synthesis of FD‐594, a complex polycyclic xanthone natural product from Streptomyces …
Number of citations: 20 onlinelibrary.wiley.com
J Fan, QJ Yao, YH Liu, G Liao, S Zhang, BF Shi - Organic letters, 2019 - ACS Publications
Asymmetric total synthesis of TAN-1085 via Pd-catalyzed atroposelective C–H olefination is described. This synthesis features the gram-scale construction of axially chiral biaryls in an …
Number of citations: 58 pubs.acs.org
H Kato, K Ohmori, K Suzuki - Chirality: The Pharmacological …, 2000 - Wiley Online Library
The thermodynamic and kinetic properties of trans‐3,4,5,6‐tetramethyl‐9,10‐dihydro‐9,10‐dihydroxyphenanthrene (4) and its derivatives were studied. The equilibrium ratios of two the …
Number of citations: 8 onlinelibrary.wiley.com
C Zheng, T Xie, H He, S Gao - Organic Letters, 2021 - ACS Publications
A new approach was developed to achieve the asymmetric total synthesis of (+)-PD-116740, an angucyclinone from the actinomycete isolate (WP 4669). A sequence of asymmetric …
Number of citations: 3 pubs.acs.org

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